H-DL-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-D-Glu-D-Asp-D-Val-Gly-D-Ser-D-Asn-D-Lys-Gly-D-Ala-D-xiIle-D-xiIle-Gly-D-Leu-D-Met-D-Val-Gly-Gly-D-Val-D-Val-D-xiIle-D-Ala-D-xiThr-OH
Overview
Description
The peptide sequence you provided is a long chain of amino acids. It contains both L- and D- amino acids, which refer to the chirality, or “handedness,” of the molecules1. The sequence also includes several instances of the unusual amino acid xiIle1.
Molecular Structure Analysis
The molecular formula of the peptide is C207H318N56O62S, and its molecular weight is 4615 g/mol1. However, the 3D structure couldn’t be generated due to the large number of atoms and flexibility of the molecule1.
Scientific Research Applications
Peptide Sequences and Structural Studies
Structural Variability in Beta-Lipotropins:
- Beta-lipotropin from the ostrich pituitary has been studied, revealing a sequence of 79 amino acids with considerable variability in the NH2-terminal, beta-melanotropin, and beta-endorphin portions of the molecule (Naudé et al., 2009).
Structure of Proliferating Cell Nuclear Antigen (PCNA):
- The structure of PCNA from Leishmania donovani has been determined, showing a complex arrangement of amino acid sequences, which may influence its interaction with DNA and other proteins. This suggests that specific sequences and structural configurations can significantly affect molecular functionality (Yadav et al., 2017).
Conformational Studies of Glycopeptides:
- The conformational analysis of glycopeptides, like MOG derived glycopeptide, has shown enhanced affinity for specific autoantibodies in diseases such as multiple sclerosis. This highlights the therapeutic and diagnostic potential of specific peptide sequences (Carotenuto et al., 2001).
Peptides and Biological Evaluation
- Synthesis and Biological Evaluation of Peptides:
- The synthesis and evaluation of specific peptides, like mouse growth hormone-releasing factor, have been conducted to assess their biological activities. These peptides can have implications in various biological processes and medical applications (Heimer et al., 2009).
Safety And Hazards
Without specific studies or data, it’s difficult to provide information on the safety and hazards associated with this peptide.
Future Directions
Further research and experimentation would be needed to fully understand the properties and potential applications of this peptide. This could include laboratory synthesis, structural analysis, and biological testing.
Please note that this information is based on general knowledge and the limited information available from the search results. For a comprehensive analysis of this specific peptide, you may need to consult with a biochemist or conduct further research.
properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-6-amino-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[(2-amino-3-carboxypropanoyl)amino]propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C207H318N56O62S/c1-29-107(20)166(199(317)224-92-151(273)232-132(72-99(4)5)185(303)242-131(67-71-326-28)183(301)255-160(101(8)9)197(315)222-88-148(270)219-89-153(275)254-162(103(12)13)202(320)259-165(106(18)19)203(321)262-167(108(21)30-2)204(322)231-113(26)173(291)263-169(114(27)266)206(324)325)261-205(323)168(109(22)31-3)260-172(290)110(23)228-149(271)90-220-175(293)124(52-41-43-68-208)237-192(310)141(82-147(212)269)248-196(314)145(95-265)234-152(274)93-223-198(316)161(102(10)11)256-195(313)143(84-159(286)287)249-181(299)129(61-65-155(278)279)236-171(289)112(25)230-184(302)135(74-115-46-35-32-36-47-115)245-188(306)137(76-117-50-39-34-40-51-117)251-200(318)164(105(16)17)258-194(312)133(73-100(6)7)243-177(295)125(53-42-44-69-209)238-179(297)127(59-63-146(211)268)240-189(307)138(78-119-85-215-96-225-119)247-191(309)140(80-121-87-217-98-227-121)252-201(319)163(104(14)15)257-182(300)130(62-66-156(280)281)241-186(304)134(77-118-55-57-122(267)58-56-118)233-150(272)91-221-176(294)144(94-264)253-193(311)142(83-158(284)285)250-190(308)139(79-120-86-216-97-226-120)246-178(296)126(54-45-70-218-207(213)214)239-187(305)136(75-116-48-37-33-38-49-116)244-180(298)128(60-64-154(276)277)235-170(288)111(24)229-174(292)123(210)81-157(282)283/h32-40,46-51,55-58,85-87,96-114,123-145,160-169,264-267H,29-31,41-45,52-54,59-84,88-95,208-210H2,1-28H3,(H2,211,268)(H2,212,269)(H,215,225)(H,216,226)(H,217,227)(H,219,270)(H,220,293)(H,221,294)(H,222,315)(H,223,316)(H,224,317)(H,228,271)(H,229,292)(H,230,302)(H,231,322)(H,232,273)(H,233,272)(H,234,274)(H,235,288)(H,236,289)(H,237,310)(H,238,297)(H,239,305)(H,240,307)(H,241,304)(H,242,303)(H,243,295)(H,244,298)(H,245,306)(H,246,296)(H,247,309)(H,248,314)(H,249,299)(H,250,308)(H,251,318)(H,252,319)(H,253,311)(H,254,275)(H,255,301)(H,256,313)(H,257,300)(H,258,312)(H,259,320)(H,260,290)(H,261,323)(H,262,321)(H,263,291)(H,276,277)(H,278,279)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,324,325)(H4,213,214,218)/t107?,108?,109?,110-,111+,112+,113-,114?,123?,124-,125+,126+,127+,128+,129-,130+,131-,132-,133+,134+,135+,136+,137+,138+,139+,140+,141-,142+,143-,144+,145-,160-,161-,162-,163+,164+,165-,166-,167-,168-,169-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWMUHTZOOEROI-UIBFZGNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H](C(=O)N[C@H](C(C)CC)C(=O)NCC(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCSC)C(=O)N[C@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)CC)C(=O)N[C@H](C)C(=O)N[C@H](C(C)O)C(=O)O)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C207H318N56O62S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856174 | |
Record name | PUBCHEM_71581491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4615 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-DL-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-D-Glu-D-Asp-D-Val-Gly-D-Ser-D-Asn-D-Lys-Gly-D-Ala-D-xiIle-D-xiIle-Gly-D-Leu-D-Met-D-Val-Gly-Gly-D-Val-D-Val-D-xiIle-D-Ala-D-xiThr-OH | |
CAS RN |
134500-80-4 | |
Record name | PUBCHEM_71581491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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